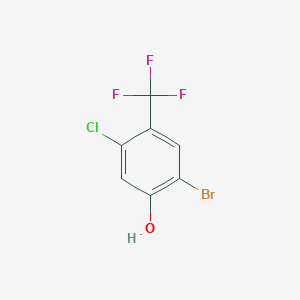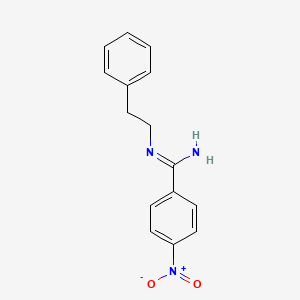![molecular formula C33H25BrN2O5 B12464011 2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464011.png)
2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a molecular formula of C24H16BrNO3 This compound is known for its unique structure, which includes a quinoline core, a bromine atom, and a phenylethyl group
Preparation Methods
The synthesis of 2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Esterification: The ester group is introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromine atom and ester group can participate in various biochemical pathways, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include:
2-oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate: This compound has a similar structure but with a bromophenyl group instead of the isoindolyl group.
2-oxo-2-phenylethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate: This compound features a methoxyphenyl group, which can alter its chemical and biological properties.
2-oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate:
These comparisons highlight the uniqueness of 2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate, particularly in terms of its potential biological activities and applications in scientific research.
Properties
Molecular Formula |
C33H25BrN2O5 |
|---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
phenacyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H25BrN2O5/c1-19-6-5-9-24-30(19)32(39)36(31(24)38)23-13-10-20(11-14-23)28-17-26(25-16-22(34)12-15-27(25)35-28)33(40)41-18-29(37)21-7-3-2-4-8-21/h2-8,10-17,19,24,30H,9,18H2,1H3 |
InChI Key |
QUHLTBGZRMVKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)OCC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)

![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463950.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)
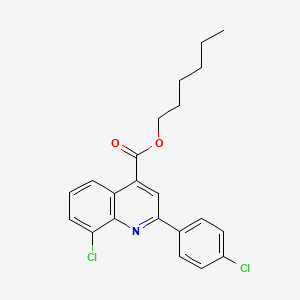
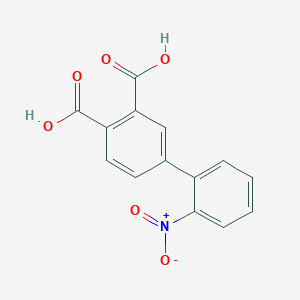
![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
![2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463988.png)
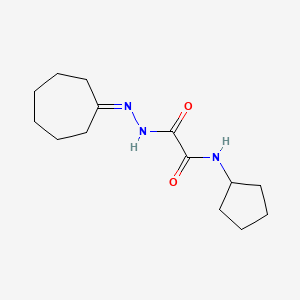
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12464003.png)
